molecular formula C17H18O3 B3253180 5-Benzyloxy-2-methylbenzoic acid ethyl ester CAS No. 2221812-01-5

5-Benzyloxy-2-methylbenzoic acid ethyl ester

Cat. No.: B3253180
CAS No.: 2221812-01-5
M. Wt: 270.32 g/mol
InChI Key: GOOHUGGDBBUIIV-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-methylbenzoic acid ethyl ester, identified by CAS number 2221812-01-5, is a high-purity chemical intermediate offered for research and development purposes. This compound has a molecular formula of C17H18O3 and a molecular weight of 270.32 g/mol . It is typically supplied with a purity of 97% or higher . The benzyloxy group is a common protecting group for alcohols and phenols in multi-step organic synthesis . The ethyl ester functionality can serve as a protected form of a carboxylic acid, making this compound a versatile building block for constructing more complex molecules, particularly in pharmaceutical and materials science research. Researchers can utilize this ester in various coupling reactions, with the potential for further manipulation of the methyl and benzyloxy substituents on the aromatic ring. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methyl-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-17(18)16-11-15(10-9-13(16)2)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHUGGDBBUIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209864
Record name Benzoic acid, 2-methyl-5-(phenylmethoxy)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2221812-01-5
Record name Benzoic acid, 2-methyl-5-(phenylmethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221812-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-methyl-5-(phenylmethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 5 Benzyloxy 2 Methylbenzoic Acid Ethyl Ester

Established Synthetic Routes for 5-Benzyloxy-2-methylbenzoic Acid Ethyl Ester

The traditional synthesis of this compound and its analogues relies on fundamental reactions, including esterification, etherification, and the use of appropriately substituted starting materials. These routes are typically linear, building the molecule in a stepwise fashion.

The formation of the ethyl ester is a critical step, most commonly achieved through the direct esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method. This acid-catalyzed reaction involves heating the carboxylic acid (5-benzyloxy-2-methylbenzoic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nist.govnih.govyoutube.com The reaction is an equilibrium process; to achieve a high yield, the equilibrium must be shifted toward the product. tcu.edu This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction. tcu.edu

Alternatively, if a different ester (e.g., the methyl ester) is more readily available, the ethyl ester can be formed via transesterification. This process also typically requires an acid or base catalyst and involves reacting the methyl ester with ethanol to displace the methanol (B129727) and form the desired ethyl ester.

Various catalysts and conditions have been explored for the esterification of benzoic acid derivatives, as summarized in the table below.

Table 1: Selected Methods for the Esterification of Benzoic Acid Derivatives

Carboxylic Acid Alcohol Catalyst Conditions Yield Reference
p-Cresotinic acid Ethanol H₂SO₄ Reflux, 8 hr 70% nih.gov
Benzoic acid Methanol Modified Montmorillonite K10 Reflux, 5 hr, solvent-free High ijstr.org
Benzoic acid Ethanol Deep Eutectic Solvent 75°C 88.3% dergipark.org.tr

The benzyloxy group is typically introduced via a Williamson ether synthesis, a reliable method for forming ethers. This strategy involves the O-alkylation of a phenol (B47542). For the synthesis of this compound, the precursor would be ethyl 5-hydroxy-2-methylbenzoate. This phenolic ester is treated with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. unimi.itprepchem.com The base, commonly a carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521) like sodium hydroxide (NaOH), deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the benzyl halide in an Sₙ2 reaction to form the benzyl ether. unimi.itprepchem.com

When starting with a hydroxybenzoic acid, there can be competition between the O-alkylation of the hydroxyl group and the esterification of the carboxyl function. google.com Therefore, it is often strategic to first protect the carboxylic acid as an ester before proceeding with the benzylation of the phenolic hydroxyl group. nih.gov

Table 2: Examples of Benzylation and Alkylation of Phenolic Compounds

Starting Material Alkylating Agent Base / Conditions Product Reference
5-Methoxysalicylic acid Benzyl bromide NaOH, Hexamethylphosphorustriamide 2-Benzyloxy-5-methoxy benzoic acid benzyl ester prepchem.com
Ethyl 2-hydroxy-5-methylbenzoate Propyl iodide Silver oxide, Benzene (B151609) Ethyl 2-propoxy-5-methylbenzoate nih.gov
3,5-Dihydroxybenzoate Propargyl bromide K₂CO₃, 18-crown-6, DMF Mono-alkylated methyl benzoate (B1203000) unimi.it

The incorporation of the methyl group at the 2-position (ortho to the carboxyl group) is most efficiently addressed by selecting a starting material that already possesses this structural feature. A common and practical precursor is 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) or a related compound. nist.govnih.gov This approach circumvents the challenges associated with regioselective functionalization of the aromatic ring, which can often lead to mixtures of isomers and require complex purification steps.

While modern synthetic chemistry has developed advanced methods for the direct C-H functionalization of aromatic rings, these techniques are generally more complex and may not be the most economical route for this specific substitution pattern. researchgate.netresearchgate.net Therefore, utilizing a pre-functionalized building block like p-cresotinic acid remains the preferred and more straightforward strategy.

The synthesis of this compound is typically achieved through a linear sequence, where reactions are performed sequentially on a single substrate. Based on the preceding sections, a logical linear route would be:

Esterification: Convert 5-hydroxy-2-methylbenzoic acid to ethyl 5-hydroxy-2-methylbenzoate using ethanol and an acid catalyst. nih.gov

Benzylation: React the resulting phenolic ester with benzyl bromide and a base like potassium carbonate to yield the final product, this compound. unimi.it

An alternative linear route could reverse the order of these steps:

Benzylation: Protect the hydroxyl group of 5-hydroxy-2-methylbenzoic acid to form 5-benzyloxy-2-methylbenzoic acid.

Esterification: Convert the resulting carboxylic acid to the ethyl ester.

While a fully convergent synthesis for this specific molecule is less common, the principles can be applied. A convergent approach would involve preparing key fragments of the molecule separately before combining them. For instance, a benzyloxyphenyl fragment could be synthesized independently and then combined with a fragment containing the methyl and ethyl ester functionalities. Multi-step syntheses involving coupling reactions, such as the Suzuki coupling, have also been used to create complex benzoic acid derivatives. nih.gov

Development of Novel and Optimized Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on the development of more efficient, cost-effective, and environmentally benign processes. These principles can be applied to optimize the synthesis of this compound.

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of the target compound, several optimizations can be considered.

Safer Solvents and Catalysts: In the esterification step, corrosive and hazardous mineral acids like H₂SO₄ can be replaced with reusable solid acid catalysts, such as modified clays (B1170129) (e.g., Montmorillonite K10) or ion-exchange resins. ijstr.orgdergipark.org.tr These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for recycling. Furthermore, performing the reaction under solvent-free conditions further enhances its green profile. ijstr.org For the benzylation step, hazardous solvents like DMF could potentially be replaced with greener alternatives, such as ionic liquids or deep eutectic solvents, which are non-volatile and often recyclable. nih.govskpharmteco.com

Energy Efficiency: The use of microwave irradiation or ultrasonic assistance can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govgoogle.com Mechanochemistry, where reactions are induced by mechanical force, often proceeds at room temperature and with minimal or no solvent, aligning with the principles of energy efficiency and waste reduction. nih.gov

Use of Renewable Feedstocks: A long-term green chemistry goal is the use of renewable raw materials instead of petroleum-based feedstocks. Benzoic acid derivatives can be derived from lignin, a major component of biomass. rsc.org Developing pathways from lignin-based platform chemicals to precursors like 5-hydroxy-2-methylbenzoic acid would represent a significant step towards a sustainable synthesis of the target molecule. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Catalytic Approaches and Mechanistic Studies in this compound Formation

The formation of this compound is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. riken.jplpp-group.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. tcu.eduyoutube.com

The mechanism of Fischer esterification proceeds through several key steps. youtube.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. tcu.eduyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, ethanol). youtube.com This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen by a base (like water or the alcohol) regenerates the acid catalyst and yields the final ethyl ester product. youtube.comyoutube.com

Various catalytic systems can be employed for the synthesis of aromatic esters like this compound, each with distinct characteristics.

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA) are frequently used due to their high catalytic activity and low cost. google.comdnu.dp.ua However, their use presents challenges in separation from the reaction mixture, requiring neutralization and washing steps that can generate significant waste. google.com

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These materials are easily separated from the reaction mixture by simple filtration and can often be reused, making the process more environmentally friendly and cost-effective. mdpi.com Examples of solid acid catalysts used for esterification include:

Zirconium-based catalysts: Zirconium compounds, particularly when supported on carriers like titanium, have shown high catalytic activity for the esterification of various benzoic acids. mdpi.com These Lewis acid catalysts can effectively activate the carbonyl group for nucleophilic attack. mdpi.com

Expandable Graphite (B72142) (EG): Sulfuric acid-intercalated graphite has been used as an effective catalyst for the synthesis of ethyl benzoate, achieving high yields. cibtech.org This type of catalyst demonstrates good reusability for several cycles. cibtech.org

Enzymatic Catalysis: Biocatalysis, primarily using lipases, represents a green alternative for ester synthesis. nih.gov These reactions are performed under mild conditions (lower temperature and neutral pH), which can prevent side reactions and are highly selective. nih.govmdpi.com Immobilized enzymes are particularly advantageous as they can be easily recovered and reused, aligning with the principles of sustainable chemistry. nih.gov

Table 1: Comparison of Catalytic Approaches for Esterification
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AcidH₂SO₄, p-Toluenesulfonic acid (PTSA)High activity, low cost. google.comdnu.dp.uaDifficult to separate, corrosive, generates waste. google.com
Heterogeneous (Solid) AcidZirconium/Titanium oxides, Expandable GraphiteEasy separation and recovery, reusable, less corrosive. mdpi.comPotentially lower activity than homogeneous catalysts, may require higher temperatures.
Enzymatic (Biocatalyst)Immobilized LipasesHigh selectivity, mild reaction conditions, environmentally friendly. nih.govHigher cost, sensitive to temperature and pH, potentially slower reaction rates.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing for esterification reactions. nih.govsyrris.com This methodology involves continuously pumping reactants through a reactor where the reaction occurs, with the product exiting in a continuous stream. riken.jp

Key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors (such as microreactors or packed-bed reactors) allows for superior control over reaction temperature, minimizing the formation of hotspots and byproducts. mdpi.comresearchgate.net

Improved Safety: The small volume of reactants within the reactor at any given time significantly reduces the risks associated with handling reactive materials and managing exothermic reactions. acs.org

Precise Control and Reproducibility: Reaction parameters like temperature, pressure, and residence time (the time reactants spend in the reactor) can be precisely controlled, leading to higher reproducibility and product consistency. mdpi.com

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"), which is often simpler than scaling up batch reactors. The process is also amenable to automation. riken.jp

A potential continuous flow setup for this synthesis would involve pumping a solution of 5-benzyloxy-2-methylbenzoic acid and an excess of ethanol through a heated column packed with a solid acid catalyst (a packed-bed reactor). riken.jp This approach combines the benefits of flow chemistry with the advantages of heterogeneous catalysis, allowing for a continuous process where the catalyst is retained in the reactor, yielding a product stream free from catalytic residues. riken.jp Different reactor types, such as plug-flow reactors (PFR), are noted for their efficiency in esterification processes, often achieving higher conversion at lower temperatures compared to continuous stirred-tank reactors (CSTR). mdpi.com

Table 2: Key Parameters and Advantages of Flow Synthesis for Aromatic Esters
ParameterDescriptionAdvantage in Flow Synthesis
Reactor Type Packed-bed, Plug-flow (PFR), Microreactor. mdpi.comHigh efficiency, excellent heat/mass transfer. mdpi.com
Catalyst Typically a heterogeneous (solid acid) catalyst. riken.jpEasy separation, catalyst reuse, clean product stream. mdpi.com
Temperature Precisely controlled via external heating/cooling.Minimizes byproduct formation, enhances safety. researchgate.net
Residence Time Controlled by reactor volume and flow rate. mdpi.comOptimizes reaction conversion and throughput.
Pressure Can be controlled with back-pressure regulators.Allows for heating solvents above their boiling points, accelerating reactions. acs.org

Purification and Isolation Techniques for Academic Research

Following the synthesis of this compound, a systematic work-up and purification procedure is essential to isolate the target compound in high purity. For academic research purposes, this typically involves a combination of extraction, washing, and chromatographic techniques.

The initial work-up begins after the reaction is deemed complete, often monitored by Thin-Layer Chromatography (TLC). The reaction mixture is first cooled to room temperature. The standard procedure involves the following steps:

Neutralization and Extraction: The crude reaction mixture is often diluted with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297). This organic phase is then washed sequentially with an aqueous basic solution, typically saturated sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and remove any unreacted 5-benzyloxy-2-methylbenzoic acid by converting it to its water-soluble sodium salt. researchgate.netweebly.com This is followed by washing with water and then brine (saturated NaCl solution) to reduce the amount of water dissolved in the organic layer.

Drying and Solvent Removal: The separated organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. nist.gov After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ester product. nist.gov

Chromatographic Purification: For academic-scale synthesis, the most common and effective method for purifying the crude ester is column chromatography. researchgate.netsapub.org

Stationary Phase: Silica (B1680970) gel is the standard stationary phase.

Mobile Phase: A solvent system of low to moderate polarity is used as the eluent. A common choice for esters is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate. unimi.itmdpi.com The optimal ratio is determined beforehand using TLC to ensure good separation between the desired ester and any impurities. The fractions collected from the column are analyzed by TLC, and those containing the pure product are combined.

Final Characterization: After combining the pure fractions and evaporating the solvent, the final product's identity and purity are confirmed using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). sapub.orgunimi.it

In cases where the final ester is a solid, recrystallization from a suitable solvent (such as ethanol) can be an effective alternative or final purification step.

Table 3: Summary of a Typical Purification and Isolation Protocol
StepProcedurePurpose
1. Quenching/WashingWash the organic layer with aqueous NaHCO₃ solution, followed by water and brine. researchgate.netTo remove acid catalyst and unreacted carboxylic acid.
2. DryingTreat the organic layer with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). nist.govTo remove dissolved water from the organic solvent.
3. ConcentrationRemove the organic solvent using a rotary evaporator.To obtain the crude product.
4. PurificationPerform column chromatography on silica gel with a hexane/ethyl acetate eluent system. mdpi.comTo separate the target ester from impurities.
5. AnalysisAnalyze fractions by TLC and the final product by NMR. sapub.orgTo monitor purification and confirm product identity and purity.

Chemical Reactivity and Mechanistic Investigations of 5 Benzyloxy 2 Methylbenzoic Acid Ethyl Ester

Hydrolysis Reactions and Mechanisms of the Ethyl Ester Moiety

The ethyl ester functional group in 5-Benzyloxy-2-methylbenzoic acid ethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism. wikipedia.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis In the presence of a dilute mineral acid such as hydrochloric or sulfuric acid, the ester undergoes reversible hydrolysis to yield 5-benzyloxy-2-methylbenzoic acid and ethanol (B145695). chemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards completion, a large excess of water is typically used. libretexts.orgchemistrysteps.com The mechanism is the microscopic reverse of the Fischer esterification. wikipedia.orgchemistrysteps.com

The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer from the attacking water molecule to the ethoxy oxygen, a molecule of ethanol is eliminated as a neutral leaving group. libretexts.org The final step involves deprotonation of the carbonyl oxygen by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) Alkaline hydrolysis, commonly known as saponification, is the more frequently used method for ester cleavage due to its irreversible nature. wikipedia.orgchemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk Unlike the acid-catalyzed counterpart, this reaction requires a stoichiometric amount of base and proceeds to completion. wikipedia.org

The rate of base-catalyzed hydrolysis is influenced by both steric and electronic factors. Steric hindrance around the ester functionality can slow the reaction, although studies on related benzoate (B1203000) esters suggest a low influence of steric effects on the base-catalyzed process. nih.gov

CompoundHalf-life (t1/2) in Base-Catalyzed Hydrolysis (min)
Methyl Benzoate14
Ethyl Benzoate14
Ethyl p-bromo Benzoate12
Ethyl o-bromo Benzoate15
Ethyl m-bromo Benzoate25
Table 1. Comparative half-lives of various benzoate esters under base-catalyzed hydrolysis conditions (LiOH/THF:H₂O at 37°C), illustrating the influence of substituents on hydrolytic stability. nih.gov

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenol (B47542) at the 5-position. Its removal, or deprotection, is a key transformation, often accomplished through hydrogenolysis. acsgcipr.orgambeed.com

Catalytic Hydrogenolysis The most common and efficient method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C). jk-sci.com The reaction is usually carried out under mild conditions of temperature and pressure in a solvent like ethanol or methanol (B129727). acsgcipr.orgjk-sci.com

The mechanism involves the adsorption of the substrate and hydrogen onto the active sites of the palladium catalyst. acsgcipr.org The palladium facilitates the cleavage of the carbon-oxygen bond of the benzyl ether, leading to the formation of 5-hydroxy-2-methylbenzoic acid ethyl ester and toluene (B28343) as a byproduct. acsgcipr.orgorganic-chemistry.orgjk-sci.com This method is valued for its clean conversion and the easy removal of the catalyst by filtration. However, care must be taken if other reducible functional groups, such as alkenes or alkynes, are present in the molecule, as they may also be hydrogenated under these conditions. organic-chemistry.org Using a hydrogen transfer source, like 1,4-cyclohexadiene, instead of H₂ gas can sometimes offer greater selectivity. organic-chemistry.orgtandfonline.com

Alternative Deprotection Methods While hydrogenolysis is prevalent, other methods can be employed, particularly when the substrate contains functional groups incompatible with catalytic hydrogenation. acs.org

Acidic Cleavage : Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

Oxidative Cleavage : Oxidizing agents can also be used for debenzylation. organic-chemistry.orgsemanticscholar.org For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect cleavage, often facilitated by photoirradiation. organic-chemistry.orgresearchgate.net Another approach involves oxidation of the benzyl ether to a benzoate ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org

Lewis Acids : Certain Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can selectively cleave benzyl ethers under mild conditions, offering good functional group tolerance. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic Aromatic Substitution (EAS) The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is dictated by the directing effects of the three existing substituents: the 2-methyl group, the 5-benzyloxy group, and the ethyl ester group. uomustansiriyah.edu.iqucalgary.ca

Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as either ortho-, para-directing or meta-directing. uomustansiriyah.edu.iqlibretexts.org

5-Benzyloxy group (-OCH₂Ph) : As an alkoxy group, this is a strongly activating substituent and directs incoming electrophiles to the ortho and para positions (C4 and C6). fiveable.me

2-Methyl group (-CH₃) : An alkyl group is a weakly activating substituent and also directs ortho- and para- (to C3 and C1/C5, which are blocked). libretexts.org

1-Ethyl ester group (-COOEt) : This is a deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta positions (C3 and C5, which is blocked). uomustansiriyah.edu.iqfiveable.me

In polysubstituted benzenes, the directing effects of the substituents combine. ucalgary.ca In this molecule, the powerful activating and ortho-, para-directing effects of the benzyloxy and methyl groups will dominate over the deactivating, meta-directing effect of the ester. fiveable.me The activating groups work in concert, strongly directing incoming electrophiles to the vacant C4 and C6 positions, which are ortho or para to one or both activating groups. Therefore, reactions like nitration (with HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of 4- and 6-substituted products.

Nucleophilic Aromatic Substitution (NAS) Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally not a feasible reaction for this compound under standard conditions. Classical SₙAr mechanisms require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). The substrate this compound lacks these necessary features, making it unreactive toward typical nucleophilic aromatic substitution pathways.

Reactivity of the Methyl Group and its Derivatization

The methyl group at the 2-position is attached to the aromatic ring at a benzylic position, which imparts specific reactivity to its C-H bonds. This allows for several useful derivatization reactions.

Benzylic Halogenation The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. This reaction selectively replaces one of the benzylic hydrogens with a halogen, yielding ethyl 5-(benzyloxy)-2-(bromomethyl)benzoate. This brominated derivative is a valuable synthetic intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups.

Benzylic Oxidation The benzylic methyl group can be oxidized to higher oxidation states. mdpi.com

Oxidation to Aldehyde : Under controlled conditions using specific oxidizing agents, the methyl group can be converted to an aldehyde. Reagents like 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) are effective for oxidizing electron-rich methylarenes. thieme-connect.de

Oxidation to Carboxylic Acid : More vigorous oxidation using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under heating can fully oxidize the methyl group to a carboxylic acid, forming 5-(benzyloxy)phthalic acid 1-ethyl ester. thieme-connect.comorganic-chemistry.org This transformation is a common method for synthesizing aromatic carboxylic acids from alkylarene precursors. organic-chemistry.org

Reaction TypeReagent(s)Product Functional Group
Benzylic HalogenationN-Bromosuccinimide (NBS), Initiator-CH₂Br (Bromomethyl)
Benzylic OxidationKMnO₄, heat-COOH (Carboxylic acid)
Benzylic OxidationDDQ-CHO (Aldehyde)
Table 2. Common derivatization reactions of the benzylic methyl group. thieme-connect.dethieme-connect.comorganic-chemistry.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetics of Ester Hydrolysis The hydrolysis of the ethyl ester moiety is a well-studied reaction. The alkaline hydrolysis of benzoate esters follows second-order kinetics, with the rate being dependent on the concentrations of both the ester and the hydroxide ion. ias.ac.inchemicaljournals.com The rate-determining step in the base-catalyzed mechanism is generally considered to be the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. nih.gov

The reaction rate is sensitive to the electronic and steric nature of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups on the ring generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. The ortho-methyl group in the target molecule would be expected to exert a steric effect, potentially hindering the approach of the nucleophile, and a weak electronic effect. researchgate.net Studies on the alkaline hydrolysis of ethyl benzoate in ethanol-water mixtures have determined thermodynamic activation parameters, including the Arrhenius activation energy (Eₐ). psu.edursc.org These values are influenced by solvent composition, which affects the solvation of the reactants and the transition state. ias.ac.inchemicaljournals.com

Thermodynamics of Hydrolysis Ester hydrolysis is a reversible process under acidic conditions, characterized by an equilibrium constant. The position of the equilibrium can be shifted by changing the concentrations of reactants or products, in accordance with Le Châtelier's principle. chemistrysteps.com In contrast, base-catalyzed hydrolysis is thermodynamically favorable and essentially irreversible due to the final deprotonation of the carboxylic acid product by the alkoxide leaving group. chemistrysteps.com

Kinetics and Thermodynamics of Hydrogenolysis The catalytic hydrogenolysis of the benzyloxy group is a complex heterogeneous catalytic process. The kinetics are influenced by factors such as hydrogen pressure, catalyst type and loading, temperature, and solvent. researchgate.netacs.org The reaction is generally thermodynamically favorable, resulting in the formation of a stable C-H bond (in toluene) and O-H bond at the expense of a C-O and H-H bond. The process is typically exothermic.

ReactionParameterTypical Value/ObservationReference
Alkaline Hydrolysis of Ethyl BenzoateReaction OrderSecond Order ias.ac.in
Alkaline Hydrolysis of Ethyl BenzoateActivation Energy (Eₐ)Varies with solvent composition psu.edursc.org
Alkaline Hydrolysis of Ethyl BenzoateThermodynamicsIrreversible (driven by deprotonation) chemistrysteps.com
Acid-Catalyzed Hydrolysis of Ethyl EsterThermodynamicsReversible (Equilibrium process) wikipedia.org
Catalytic Hydrogenation of AromaticsKineticsDependent on H₂ pressure, catalyst, temp. researchgate.netacs.org
Table 3. Summary of Kinetic and Thermodynamic Aspects for Key Transformations.

Advanced Spectroscopic and Structural Elucidation for Research on 5 Benzyloxy 2 Methylbenzoic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound like 5-Benzyloxy-2-methylbenzoic acid ethyl ester. A full suite of NMR experiments would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Applications

¹H NMR: A standard proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include a triplet and a quartet for the ethyl ester group, a singlet for the methyl group on the benzene (B151609) ring, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and multiplets or distinct doublets and triplets for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. Key signals would include those for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and benzyl groups, the methyl carbon, and the aromatic carbons. The chemical shifts would provide information about the electronic environment of each carbon.

2D NMR: To confirm the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For example, it could show correlations from the benzylic protons to carbons in the benzoate ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound. This precise measurement allows for the unambiguous determination of the molecular formula (C₁₇H₁₈O₃). The calculated exact mass would be compared to the measured mass to confirm the elemental composition with a high degree of confidence. Analysis of the fragmentation patterns in the mass spectrum would likely show characteristic losses, such as the loss of the ethoxy group or the cleavage of the benzyl group, providing further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. Bands in the 3100-3000 cm⁻¹ region would correspond to aromatic C-H stretching, while those in the 3000-2850 cm⁻¹ range would be due to aliphatic C-H stretching. Characteristic C-O stretching bands for the ester and ether linkages would also be present in the fingerprint region (approximately 1300-1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The spectrum would likely display absorptions in the UV region characteristic of substituted benzene rings, arising from π to π* electronic transitions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of the synthesized compound.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value would be a key identifier in a given solvent system.

Column Chromatography: Preparative column chromatography, typically using silica (B1680970) gel as the stationary phase and a solvent mixture such as hexane (B92381) and ethyl acetate (B1210297) as the mobile phase, is the standard method for purifying the crude product. rsc.orgmdpi.com The polarity of the solvent mixture would be optimized to achieve efficient separation of the desired ester from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC would be used for the final assessment of the compound's purity. By using a suitable column and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity.

Computational and Theoretical Studies of 5 Benzyloxy 2 Methylbenzoic Acid Ethyl Ester

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for investigating the electronic structure and molecular properties of organic molecules. These calculations provide insights into the geometry, stability, and reactivity of a compound at the atomic level. For 5-Benzyloxy-2-methylbenzoic acid ethyl ester, such studies would yield crucial data on its fundamental characteristics.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity.

A theoretical study would calculate these energy values and derive various global reactivity descriptors. There is currently no published data detailing these specific parameters for this compound. A representative table of what such data would look like is provided below for illustrative purposes.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: The following values are for illustrative purposes only and are not based on actual calculations.)

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.50
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.20
HOMO-LUMO Energy GapΔEELUMO - EHOMO5.30
Ionization PotentialIP-EHOMO6.50
Electron AffinityEA-ELUMO1.20
Global Hardnessη(IP - EA) / 22.65
Global SoftnessS1 / (2η)0.189
Electronegativityχ(IP + EA) / 23.85
Chemical Potentialμ-(IP + EA) / 2-3.85
Global Electrophilicity Indexωμ2 / (2η)2.79

Computational methods are also employed to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Conformational analysis, another vital part of computational studies, would identify the most stable three-dimensional arrangement (conformer) of the molecule by calculating the potential energy surface as a function of bond rotations. No such theoretical spectroscopic predictions or conformational analyses for this compound are currently available in the literature.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvents, its interaction with other molecules, and its dynamic properties, such as diffusion and conformational changes. This information is valuable for understanding how the molecule behaves in a realistic chemical environment. At present, there are no published MD simulation studies focused on this specific compound.

In Silico Design and Virtual Screening of this compound Derivatives for Research Applications

In silico (computer-based) techniques are powerful tools in modern drug discovery and materials science. Using the core structure of this compound as a scaffold, new derivatives could be designed and virtually screened against biological targets or for desired material properties. This process involves creating a virtual library of related compounds and using computational docking or quantitative structure-activity relationship (QSAR) models to predict their potential efficacy or performance. This approach accelerates the discovery of new functional molecules. To date, no research has been published detailing the use of this compound as a scaffold in virtual screening or in silico design studies.

Role of 5 Benzyloxy 2 Methylbenzoic Acid Ethyl Ester As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural features of ethyl 5-(benzyloxy)-2-methylbenzoate make it an important precursor in the synthesis of elaborate organic molecules. The benzyl (B1604629) ether group serves as a common protecting group for the phenol (B47542), which can be removed under specific conditions to reveal a reactive hydroxyl group. The ethyl ester can be hydrolyzed to a carboxylic acid or participate in various coupling reactions. This strategic placement of functional groups allows chemists to employ it in multi-step synthetic pathways.

Ethyl 5-(benzyloxy)-2-methylbenzoate and its close analogues are instrumental in constructing scaffolds of significant biological interest. One prominent example is the synthesis of the chromane (B1220400) framework. Chromane is a bicyclic scaffold found in a wide variety of bioactive natural products and synthetic compounds. nih.govacs.org Research has demonstrated that a related precursor, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, can be utilized to construct the chromane core, highlighting the role of the benzyloxy-benzoic acid moiety in building these important heterocyclic systems. nih.govacs.org

The synthesis involves protecting the hydroxyl group of a dihydroxy methylbenzoate derivative with a benzyl group, followed by a cyclization reaction to form the chromane ring. unimi.it This process underscores the utility of the benzyloxy group as a stable protecting element that facilitates the construction of the core scaffold before its conversion to other functional groups. unimi.it

The formation of complex ring systems is a cornerstone of modern organic synthesis, and intermediates like ethyl 5-(benzyloxy)-2-methylbenzoate are key players in this field. The synthesis of chromane derivatives serves as a direct example of constructing a heterocyclic system. nih.gov In a synthetic pathway starting from a related benzyloxy-benzoic acid methyl ester, a key step involves an intramolecular cyclization reaction. unimi.it

This reaction, typically performed at high temperatures in a solvent like N,N-diethylaniline, transforms a linear precursor into a bicyclic chromene derivative. nih.govacs.org Subsequent chemical modifications, such as hydrogenation, can reduce the double bond within the newly formed ring to yield the saturated chromane skeleton. unimi.it This strategic cyclization demonstrates how the benzyloxy-substituted benzene (B151609) ring can be elaborated into more complex heterocyclic structures.

Table 1: Key Synthetic Steps in Chromane Scaffold Construction

StepReactionReagents and ConditionsIntermediate/Product
1 ProtectionBenzyl bromide (PhCH₂Br), K₂CO₃, N₂3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester
2 CyclizationN,N-diethylaniline (DEA), N₂, 210 °CMethyl 5-(benzyloxy)-2H-chromene-7-carboxylate
3 Reduction10% H₂/Pd-C, MeOH, Room TemperatureMethyl 7-hydroxychromane-5-carboxylate
4 HydrolysisNaOH, H₂O/MeOH7-hydroxychromane-5-carboxylic acid

This table is based on the synthesis of a closely related chromane structure as described in the literature. unimi.it

Building Block in Materials Science Research (excluding material properties and commercial applications)

In the field of materials science, benzoic acid derivatives are recognized as fundamental building blocks for the bottom-up construction of novel molecular architectures, particularly in on-surface synthesis. preprints.org This research area focuses on creating ordered covalent structures directly on a substrate, which can lead to the formation of one-dimensional molecular wires or two-dimensional networks. preprints.org

While specific research detailing the use of ethyl 5-(benzyloxy)-2-methylbenzoate in this context is limited, the general principle involves using substituted benzoic acids as precursors for on-surface C-C coupling reactions. preprints.org The synthetic strategy relies on the defined geometry and reactivity of the benzoic acid derivative to control the formation of dimers, linear chains, or zigzag patterns on a surface. preprints.org The functional groups on the benzene ring can influence the reaction temperature and the resulting structure, making compounds like ethyl 5-(benzyloxy)-2-methylbenzoate potential candidates for designing and synthesizing new low-dimensional materials.

Applications in Total Synthesis of Natural Products or Analogues (focused on the synthetic pathway)

Benzoic acid and its derivatives are frequently employed as starting materials or key intermediates in the total synthesis of natural products due to their utility as stable, functionalized aromatic scaffolds. nih.govijarsct.co.inannexechem.com These structures provide a reliable foundation upon which chemists can build significant molecular complexity.

While ethyl 5-(benzyloxy)-2-methylbenzoate is a versatile synthetic intermediate suitable for constructing complex organic scaffolds, a specific, documented application of this exact compound within a completed total synthesis of a natural product or its analogue has not been prominently featured in the surveyed scientific literature. However, the general utility of substituted benzoic acid esters in multi-step syntheses is well-established. For instance, various total syntheses of complex diterpenoids, such as Taiwaniaquinol B, utilize intricate synthetic pathways that often begin with simpler, functionalized cyclic precursors to build the target's fused ring system. nih.govsynarchive.comnih.gov The role of intermediates like ethyl 5-(benzyloxy)-2-methylbenzoate is to provide a pre-functionalized aromatic ring that can be elaborated through sequential reactions to form a portion of a larger, more complex natural product.

Future Research Directions and Unexplored Avenues for 5 Benzyloxy 2 Methylbenzoic Acid Ethyl Ester

Exploration of Novel Reaction Pathways and Catalytic Applications

The molecular architecture of 5-Benzyloxy-2-methylbenzoic acid ethyl ester offers a foundation for the exploration of novel reaction pathways. Drawing parallels from structurally similar compounds, such as 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester which undergoes intramolecular cyclization to form chromane (B1220400) derivatives, there is a clear potential for analogous transformations with the target molecule mdpi.com. The introduction of strategically placed reactive moieties could initiate cascades leading to the synthesis of complex heterocyclic systems.

Future research could productively focus on several key areas:

Intramolecular Reactions: Designing derivatives of this compound that can undergo intramolecular cyclization or rearrangement reactions to produce novel polycyclic structures.

Cross-Coupling Chemistry: The aromatic core of the molecule is a prime candidate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Directed Metalation: The existing substituents may act as directing groups for regioselective metalation of the aromatic ring, providing a powerful tool for controlled functionalization.

Furthermore, the potential catalytic applications of this compound and its derivatives remain largely unexplored. While the broader class of benzoic acid esters has been utilized in various catalytic processes, the specific electronic and steric influence of the benzyloxy and methyl groups could impart unique catalytic properties.

Advanced Functionalization Strategies for the Aromatic Ring and Ester Group

The presence of a substituted aromatic ring and an ethyl ester group provides multiple handles for advanced functionalization.

Aromatic Ring Modifications: The interplay between the electron-donating benzyloxy group and the weakly activating methyl group is expected to direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring. A systematic study of reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a library of novel derivatives with diverse electronic and steric properties. Moreover, the application of modern C-H activation techniques could provide more atom-economical and regioselective methods for introducing new functional groups.

Ester Group Transformations: The ethyl ester functionality is a versatile anchor for a variety of chemical transformations. These include:

Hydrolysis: Saponification to the corresponding carboxylic acid would open up access to a wide range of derivatives, including amides and acid chlorides.

Reduction: The ester can be selectively reduced to the corresponding primary alcohol, (5-(benzyloxy)-2-methylphenyl)methanol.

Transesterification: This process would allow for the synthesis of a series of different esters, potentially modulating the compound's physical and biological properties.

Integration into Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular assembly, offers exciting prospects for this compound. The aromatic rings are capable of engaging in π-π stacking interactions, while the ether and ester oxygen atoms can act as hydrogen bond acceptors.

A particularly interesting and unexplored area is the potential role of this molecule in host-guest systems. The benzyloxy group, with its size and aromatic character, could serve as a guest that binds within the cavities of host molecules like cyclodextrins or calixarenes. Research in this direction would involve studying the thermodynamics and kinetics of complex formation, and characterizing the structure of the resulting host-guest assemblies. Such studies could pave the way for applications in areas like controlled release and molecular sensing.

Challenges and Opportunities in the Academic Research of this compound

The most significant challenge in the study of this compound is the current dearth of dedicated academic research. This lack of foundational data, however, also represents a substantial opportunity for original and impactful scientific contributions.

Key Opportunities:

Fundamental Characterization: A comprehensive investigation of the compound's physical, chemical, and spectroscopic properties is a necessary first step that would provide a valuable dataset for the scientific community.

Biological Screening: Given that benzoic acid derivatives are prevalent in pharmaceuticals, a systematic evaluation of the biological activity of this compound and its derivatives could uncover new therapeutic leads.

Development of Novel Materials: The structural motifs present in the molecule suggest its potential as a monomer or building block for the synthesis of new polymers or functional materials.

Q & A

Q. What are the common synthetic routes for 5-Benzyloxy-2-methylbenzoic acid ethyl ester, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves esterification and alkylation of benzoic acid derivatives. For example:
  • Esterification : Reacting 5-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux in toluene to form the ethyl ester .
  • Benzylation : Introducing the benzyloxy group via alkylation using benzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Optimization : Key parameters include temperature control (reflux at ~110°C for toluene), stoichiometric ratios (excess benzyl bromide to drive completion), and water removal (azeotropic distillation) to shift equilibrium toward ester formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethyl ester group (δ 1.3 ppm, triplet for CH₃; δ 4.2 ppm, quartet for CH₂), aromatic protons (δ 6.8–7.5 ppm with splitting patterns indicating substitution), and benzyloxy CH₂ (δ 5.1 ppm, singlet) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C stretch of benzyloxy group) .
  • MS : Molecular ion peak at m/z 298 (C₁₇H₁₈O₃⁺) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 181) .

Q. What are the solubility properties and recommended purification methods for this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar organic solvents (e.g., ethyl acetate, DCM) but insoluble in water. Adjust solvent polarity during crystallization (e.g., hexane/ethyl acetate mixtures) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side reactions (e.g., hydrolysis or over-alkylation)?

  • Methodological Answer :
  • Control Hydrolysis : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent ester hydrolysis .
  • Minimize Over-Alkylation : Employ stoichiometric benzyl bromide (1.1 eq) and monitor reaction progress via TLC. Quench excess alkylating agent with aqueous NH₄Cl .
  • Catalyst Screening : Test alternatives like phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency at lower temperatures .

Q. How to resolve contradictory data in proposed reaction mechanisms (e.g., competing O- vs. C-alkylation pathways)?

  • Methodological Answer :
  • Isolation of Intermediates : Use low-temperature conditions (-20°C) to trap intermediates for NMR analysis .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to compare activation energies of O- and C-alkylation pathways .
  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify dominant pathways .

Q. What strategies mitigate undesired byproducts during large-scale synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to detect byproducts early .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading, solvent ratio) .
  • Work-Up Optimization : Liquid-liquid extraction (e.g., NaHCO₃ wash to remove acidic impurities) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound (e.g., antimicrobial or enzyme inhibition)?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assay (MIC determination against E. coli or S. aureus per CLSI guidelines) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.